molecular formula C8H17NO3S B2753986 Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid CAS No. 2124221-12-9

Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid

Cat. No.: B2753986
CAS No.: 2124221-12-9
M. Wt: 207.29
InChI Key: VFGKCJQWKDYLOI-ZKCHVHJHSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid involves several steps. One common synthetic route includes the reaction of cyclohexanone with methylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with methanesulfonyl chloride under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring high purity and yield .

Mechanism of Action

The mechanism of action of Trans-[4-(methylamino)cyclohexyl]methanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group allows it to act as a strong acid, facilitating proton transfer reactions. Additionally, the methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .

Properties

IUPAC Name

[4-(methylamino)cyclohexyl]methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-9-8-4-2-7(3-5-8)6-13(10,11)12/h7-9H,2-6H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGKCJQWKDYLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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